The synthesis of Penaeidin-4d involves several sophisticated methods, primarily focusing on native chemical ligation. This technique allows for the assembly of peptide segments that correspond to the proline-rich and cysteine-rich domains of the peptide. The synthesis process typically includes the following steps:
Technical details such as retention times during HPLC analysis provide insights into the purity and identity of the synthesized peptide. For instance, the final reduced product exhibited a retention time of 21.5 minutes on HPLC system 3 .
The molecular structure of Penaeidin-4d is characterized by a specific arrangement of amino acids that contributes to its biological function. The peptide consists of:
Data obtained from molecular modeling studies indicate that Penaeidin-4d adopts a specific secondary structure that is crucial for its activity. The secondary structure prediction can be performed using tools like GOR IV and ROBETTA, which analyze amino acid frequencies and provide insights into structural conformations .
Penaeidin-4d undergoes several chemical reactions that enhance its functionality as an antimicrobial agent:
These reactions are critical for ensuring that Penaeidin-4d retains its bioactive conformation necessary for antimicrobial action.
The mechanism by which Penaeidin-4d exerts its antimicrobial effects involves several processes:
Data supporting these mechanisms include assays demonstrating the peptide's efficacy against various pathogens in vitro.
Penaeidin-4d exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism (CD) spectroscopy can be used to assess secondary structure content and conformational stability under varying pH conditions .
Penaeidin-4d has significant scientific applications, particularly in:
The three-dimensional structure of Penaeidin-4d (UniProt ID: Q962A7) was determined using solution-state nuclear magnetic resonance (NMR) spectroscopy and deposited in the Protein Data Bank under accession code 1XV3 [1] [4] [7]. This seminal study calculated 40 structural conformers through simulated annealing and distance geometry, with the 20 lowest-energy conformers selected to represent the peptide’s native solution state [1] [5]. Data collection utilized homonuclear 2D NMR techniques (DQF-COSY, TOCSY, and NOESY) at multiple temperatures (285K, 293K, and 298K) and pH 3.6, optimizing resonance assignment and restraint identification [4] [7].
Key structural features revealed by NMR include:
Table 1: Key NMR-Derived Structural Parameters of Penaeidin-4d (PDB: 1XV3)
Parameter | Value |
---|---|
Conformers Calculated | 40 |
Conformers Submitted | 20 (lowest energy) |
Disulfide Bonds | C1–C4 (Cys¹⁹–Cys⁴³), C2–C3 (Cys²⁶–Cys⁴⁶) |
Secondary Structure | α-helix (27–35), β-sheet (19–22, 37–39, 41–44) |
Dynamic Regions | N-terminal (residues 1–18) |
Penaeidin-4d exhibits a modular domain architecture conserved across penaeidin classes, comprising two functionally and structurally distinct regions [3] [5] [9]:
N-Terminal Proline-Rich Domain (PRD):
C-Terminal Cysteine-Rich Domain (CRD):
Table 2: Functional and Structural Comparison of Penaeidin-4d Domains
Feature | N-Terminal (PRD) | C-Terminal (CRD) |
---|---|---|
Residues | 1–18 | 19–47 |
Key Residues | Proline, Arginine | Cysteine (C¹⁹, C²⁶, C⁴³, C⁴⁶) |
Secondary Structure | Unstructured/Extended | α-Helix + β-Sheet |
Stabilization | Hydrogen bonding | Disulfide bonds |
Primary Activity | Membrane permeabilization | Target recognition, Structural integrity |
Target Specificity | Fungi, Gram-positive bacteria | Chitin, Gram-negative bacteria |
Penaeidins are classified into structural and functional groups (Classes 1–4) based on sequence variation, isoform diversity, and target specificity [3] [5] [9]. Penaeidin-4d (Class 4) displays distinct characteristics compared to other classes:
Class Conservation and Variability:
Functional Implications:
Table 3: Structural and Functional Comparison of Penaeidin Classes
Feature | Class 4 (e.g., Penaeidin-4d) | Class 3 (e.g., Litvan Pen3-1) |
---|---|---|
Isoform Diversity | Low (1–2 isoforms/species) | High (≥5 isoforms/species) |
PRD Length | 18 residues | 22–25 residues |
CRD Disulfide Bonds | C1–C4, C2–C3 | C1–C4, C2–C3 |
Thermal Stability | CRD stable to 80°C | CRD stable to 60°C |
Antifungal Activity | High (PRD-dependent) | Moderate (full-length dependent) |
Antibacterial Spectrum | Narrow (Gram+) | Broad (Gram+, Gram–) |
These structural divergences underpin functional adaptations: Penaeidin-4d’s compact PRD and rigid CRD optimize it for antifungal defense, while Class 3’s elongated PRD broadens antibacterial efficacy [5] [9]. This evolutionary trajectory highlights how domain architecture fine-tunes immune responses in crustaceans.
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